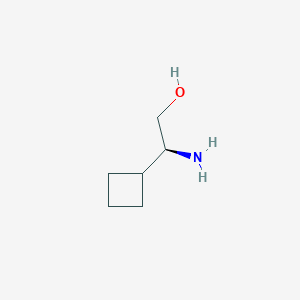
(2S)-2-Amino-2-cyclobutylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-cyclobutylethan-1-ol is an organic compound characterized by a cyclobutyl ring attached to an amino alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol typically involves the cyclization of appropriate precursors followed by the introduction of the amino and hydroxyl groups. One common method includes the reduction of a cyclobutyl ketone precursor using a suitable reducing agent, followed by amination and hydroxylation steps under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction environments are often employed to facilitate the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while substitution reactions can introduce new functional groups to the cyclobutyl ring.
Applications De Recherche Scientifique
(2S)-2-Amino-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (2S)-2-Amino-2-cyclobutylethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
(2S)-2-Amino-2-cyclopropylethan-1-ol: Similar structure but with a cyclopropyl ring.
(2S)-2-Amino-2-cyclopentylethan-1-ol: Similar structure but with a cyclopentyl ring.
Uniqueness: (2S)-2-Amino-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl and cyclopentyl analogs
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-cyclobutylethanol |
InChI |
InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m1/s1 |
Clé InChI |
PUBFSGQLWVPDER-ZCFIWIBFSA-N |
SMILES isomérique |
C1CC(C1)[C@@H](CO)N |
SMILES canonique |
C1CC(C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)



